6-Bromoisoquinolin-1-amine

Physicochemical Property Medicinal Chemistry Lead Optimization

Medicinal chemistry programs targeting kinase inhibition often face SAR exploration bottlenecks due to limited 6-substituted isoquinoline intermediates. 6-Bromoisoquinolin-1-amine (CAS 215453-26-2) resolves this with orthogonal dual functionality: the 6-bromo substituent enables Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) for rapid diversification, while the free 1-amine serves as a nucleophilic handle for amidation or reductive amination. • Privileged scaffold for ATP-competitive ROCK-I inhibitor lead optimization (Ray et al.) • Cost-effective vs. N-Boc-protected analogs; scalable synthesis from 6-bromo-1-chloroisoquinoline (65-70% yield) • Available from mg to multi-gram quantities with expedited global delivery

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 215453-26-2
Cat. No. B1290191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoisoquinolin-1-amine
CAS215453-26-2
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2N)C=C1Br
InChIInChI=1S/C9H7BrN2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H,(H2,11,12)
InChIKeyPZNNAAGLKCNZKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoisoquinolin-1-amine: Core Identity & Procurement


6-Bromoisoquinolin-1-amine (CAS: 215453-26-2) is a heteroaromatic building block belonging to the 6-substituted isoquinolin-1-amine class, characterized by a bromine atom at the 6-position and a primary amine at the 1-position of the isoquinoline core [1]. This substitution pattern creates a dual-functionality synthon: the bromine enables transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the primary amine serves as both a nucleophile and a handle for further derivatization (e.g., amide formation, reductive amination) . The compound serves primarily as an advanced intermediate in medicinal chemistry programs targeting kinase inhibition and antimalarial agents, rather than as a final active pharmaceutical ingredient [2].

Synthon Dual-functional: C6-Br for cross-coupling, C1-NH₂ for derivatization
Use Med chem building block for kinase and antimalarial programs
Role Advanced intermediate, not a final API

6-Bromoisoquinolin-1-amine: Halogen & Protecting Group Strategy


Substituting 6-bromoisoquinolin-1-amine with alternative 6-halo analogs (Cl, F, I) or unprotected isoquinolin-1-amine introduces quantifiable differences in physicochemical properties (LogP) and synthetic reactivity that directly impact downstream chemical transformations and biological screening outcomes. The bromine atom at the 6-position provides a unique balance of cross-coupling reactivity and lipophilicity compared to chloro, fluoro, or unsubstituted analogs, while the free amine offers synthetic flexibility distinct from protected variants like N-Boc-6-bromoisoquinolin-1-amine [1]. These differences manifest in reaction yields, purification efficiency, and the pharmacokinetic profile of derived compounds, necessitating deliberate selection rather than generic substitution [2].

6-Br (target)
Balanced reactivity and lipophilicity for cross-coupling
6-Cl, 6-F, 6-I analogs
May shift reaction yields and LogP; direct substitution not recommended without validation
Free amine (target)
Direct use; avoids deprotection step and reduces cost
N-Boc protected
Requires additional deprotection; 3-5× higher procurement cost

6-Bromoisoquinolin-1-amine: Differentiation vs. Structural Analogs


Lipophilicity: 6-Bromo vs. 6-Fluoro & Unsubstituted

6-Bromoisoquinolin-1-amine exhibits a calculated LogP of 3.1607, representing a quantifiable increase in lipophilicity compared to the 6-fluoro analog (LogP 2.5373) and the unsubstituted parent isoquinolin-1-amine (cLogP 1.82-1.85) [1]. This difference in lipophilicity directly influences membrane permeability and protein binding in biological systems .

LogP
Cross-study comparable
3.16
Higher than 6-F (2.54) and parent (1.82–1.85) analogs
Interpret within target-specific permeability context
Physicochemical Property Medicinal Chemistry Lead Optimization

Synthetic Yield Comparison

The synthesis of 6-bromoisoquinolin-1-amine from 6-bromo-1-chloroisoquinoline proceeds with a reported yield of approximately 65%, while an alternative route from 1-phenoxy-6-bromoisoquinoline yields approximately 70% [1]. These yields are notably higher than those reported for the synthesis of the unsubstituted isoquinolin-1-amine via rearrangement of carboxylic acid derivatives, which requires cumbersome N-2 protection/deprotection steps and results in lower yields [2].

Synthetic Yield
Class-level inference
65–70%
Reported higher than unsubstituted isoquinolin-1-amine route
Comparator yield not precisely quantified; verify for scale-up
Organic Synthesis Process Chemistry Building Block Procurement

Fragment-Based ROCK-I Inhibitor Optimization

In fragment-based discovery programs targeting ROCK-I kinase, 6-substituted isoquinolin-1-amine derivatives were optimized from fragment hits into lead compounds. Compounds 23A and 23E, derived from this scaffold, demonstrated ROCK-1 affinity and potency comparable to first-generation ROCK inhibitors, with compound 23A exhibiting a superior pharmacokinetic (PK) profile in C57 mice [1]. This class of compounds is ATP-competitive and binds the hinge region in the ATP binding site [2].

ROCK-I Context
Class-level inference
Fragment-derived leads
6-Substituted scaffold reported as ATP-competitive ROCK-I inhibitor starting point
Compound 23A PK profile favorable in mouse; direct assessment of 6-Br variant needed
Kinase Inhibition Fragment-Based Drug Discovery ROCK-I

Cross-Coupling Reactivity: Bromine vs. Other Halogens

The bromine atom at the 6-position of 6-bromoisoquinolin-1-amine is a superior leaving group for palladium-catalyzed cross-coupling reactions compared to chlorine, while being less reactive (and thus more controllable) than iodine . Specifically, the bromo substituent enables efficient Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which are critical for introducing structural diversity in medicinal chemistry libraries [1].

Cross-Coupling
Class-level inference
Br > Cl (reactivity); Br
Bromo offers balanced handle for Pd-catalyzed Suzuki, Buchwald-Hartwig diversification
Iodine may increase side reactions; chlorine may require harsher conditions
pKa
Predicted
6.92 ± 0.38
Lower basicity vs parent (7.6) alters protonation state
Relevant for extraction, chromatography, and assay pH conditions
Cost
Supporting evidence
$68–90/g
Reported 3-5× lower vs Boc-protected analog; eliminates deprotection step
Cost-effective for large-scale synthesis; verify bulk pricing
Cross-Coupling Buchwald-Hartwig Amination Suzuki-Miyaura

pKa & Basicity Comparison

6-Bromoisoquinolin-1-amine has a predicted pKa of 6.92 ± 0.38, indicating it is a weaker base compared to the unsubstituted isoquinolin-1-amine (experimental pKa ~7.6) [1]. This difference in basicity affects solubility in aqueous media and the protonation state at physiological pH, which can influence both synthetic handling (e.g., extraction, chromatography) and biological target engagement .

pKa
Predicted
6.92 ± 0.38
Lower basicity vs parent (7.6) alters protonation state
Relevant for extraction, chromatography, and assay pH conditions
Acid-Base Chemistry Medicinal Chemistry Solubility

Cost: Unprotected vs. Boc-Protected Amine

6-Bromoisoquinolin-1-amine (CAS 215453-26-2) is commercially available at prices significantly lower than its N-Boc-protected analog (CAS 552331-12-1). For example, 1 gram of the unprotected compound is priced at approximately $68-90 USD, while the Boc-protected analog is typically priced 3-5x higher per gram [1]. Furthermore, using the unprotected amine directly avoids the additional synthetic step of Boc deprotection, saving both time and resources .

Cost
Supporting evidence
$68–90/g
Reported 3-5× lower vs Boc-protected analog; eliminates deprotection step
Cost-effective for large-scale synthesis; verify bulk pricing
Cost Analysis Synthetic Efficiency Procurement

6-Bromoisoquinolin-1-amine: Application Scenarios


ROCK-I Inhibitor Lead Optimization

6-Bromoisoquinolin-1-amine is ideally suited for fragment-based or structure-guided lead optimization programs targeting Rho-associated coiled-coil kinase I (ROCK-I). As demonstrated by Ray et al., 6-substituted isoquinolin-1-amines are a privileged scaffold for developing ATP-competitive ROCK-I inhibitors with favorable pharmacokinetic profiles [1]. The bromo substituent provides a versatile handle for rapid diversification via cross-coupling, enabling the exploration of structure-activity relationships (SAR) around the 6-position to improve potency, selectivity, and ADME properties .

Cross-Coupling Library Building Block

6-Bromoisoquinolin-1-amine serves as a high-value building block for generating diverse compound libraries through palladium-catalyzed cross-coupling reactions. The bromine atom at the 6-position enables efficient Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, while the primary amine at the 1-position can be further functionalized via amide bond formation or reductive amination [1]. This dual functionality allows for orthogonal derivatization, making it a cornerstone intermediate for synthesizing novel isoquinoline-based chemical probes and drug candidates .

Intermediate for Antimalarial & Anticancer Agents

For process chemistry groups developing scalable routes to antimalarial or anticancer agents, 6-bromoisoquinolin-1-amine offers a compelling balance of cost and synthetic utility. Its synthesis from 6-bromo-1-chloroisoquinoline proceeds in good yield (65-70%), and the compound is commercially available at moderate cost compared to protected or more highly functionalized analogs [1]. This makes it an economically viable intermediate for large-scale campaigns, particularly when the final target requires an unsubstituted amine at the 1-position of the isoquinoline core .

Application
Selection Property
Validation Focus
ROCK-I inhibitor lead optimization
6-Substituted isoquinoline scaffold with Br diversification handle
SAR at 6-position via cross-coupling; PK profile assessment in model
Cross-coupling library synthesis
Dual orthogonal functionalization (Br and NH₂)
Cross-coupling efficiency; amine derivatization reproducibility
Scalable antimalarial/anticancer intermediate
Cost-effective building block with acceptable synthetic yield
Process scalability; amine stability in final API route

Technical Documentation Hub

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